Azepan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

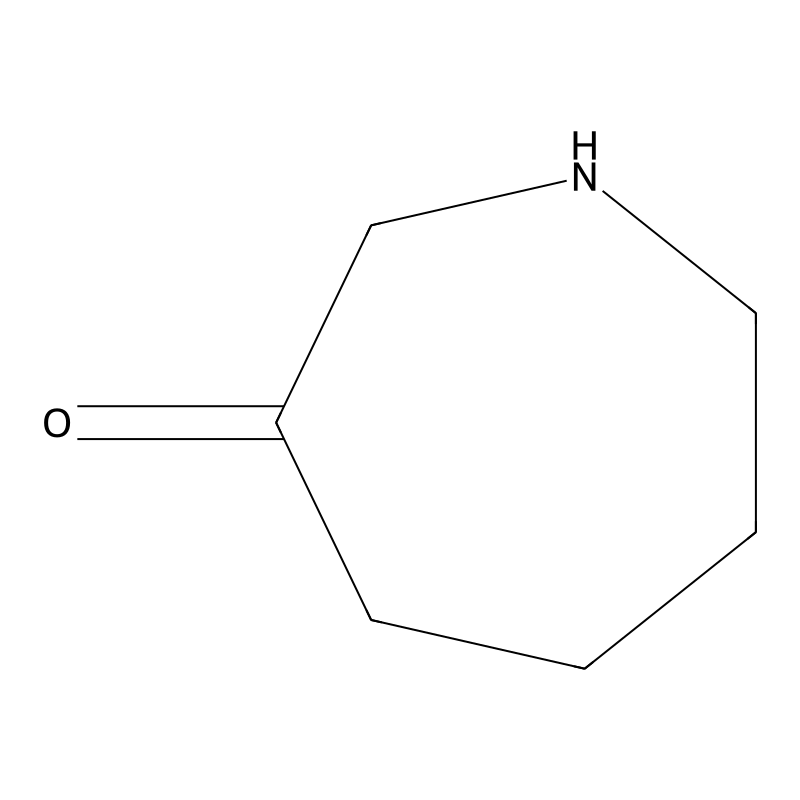

Azepan-3-one is a cyclic compound characterized by a seven-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. Its molecular formula is , and it belongs to the class of azepines, which are saturated nitrogen heterocycles. The presence of the carbonyl group contributes to its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

- Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or amines.

- Reduction: It can be reduced to form azepan-3-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Oxidation: Oxidative reactions can convert azepan-3-one into more complex derivatives, including carboxylic acids or other oxidized products.

- Substitution Reactions: The nitrogen atom in the ring can participate in substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight its versatility as a building block in synthetic organic chemistry .

Azepan-3-one exhibits notable biological activities that make it a subject of interest in pharmacological research. It has been studied for its potential interactions with various biological targets, including:

- Enzyme Inhibition: Research indicates that derivatives of azepan-3-one can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases like cancer or diabetes.

- Neuroactivity: Some studies suggest that azepan-3-one derivatives may exhibit neuroprotective effects, potentially useful in neurodegenerative disease management .

- Antimicrobial Properties: Certain azepan derivatives have demonstrated antimicrobial activity, indicating their potential as new antibiotic agents.

The synthesis of azepan-3-one can be achieved through several methods:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing nitrogen and carbonyl functionalities.

- Reductive Amination: Azepan-3-one can be synthesized from azepane through reductive amination processes, where an amine reacts with a ketone or aldehyde in the presence of reducing agents .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance yield and reduce reaction times for synthesizing azepan derivatives.

These methods highlight the adaptability and efficiency of synthetic strategies available for producing azepan-3-one.

Azepan-3-one serves multiple purposes across various fields:

- Pharmaceuticals: It is utilized as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases.

- Chemical Research: In organic chemistry, it acts as a versatile building block for synthesizing more complex molecules with desired biological activities.

- Material Science: Azepan derivatives are explored for their potential use in developing new materials with unique properties .

Studies on azepan-3-one have focused on its interactions with biological macromolecules:

- Binding Studies: Research has shown that azepan derivatives can bind to specific receptors or enzymes, influencing their activity and providing insights into their mechanisms of action.

- Molecular Docking Studies: Computational studies have been employed to predict how azepan compounds interact with target proteins, aiding in drug design and discovery processes .

These interaction studies are crucial for understanding the pharmacological potential of azepan derivatives.

Several compounds share structural similarities with azepan-3-one. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Azetidine | Four-membered ring with nitrogen | Smaller ring size; different reactivity profile |

| Morpholine | Six-membered ring with nitrogen | Contains an ether; different electronic properties |

| Azepane | Seven-membered ring without carbonyl | Lacks carbonyl functionality; less reactive |

| 1-Azabicyclo[2.2.2]octane | Bicyclic structure | More rigid structure; distinct reactivity |

These comparisons illustrate that while azepan-3-one shares common features with other nitrogen-containing heterocycles, its carbonyl group significantly influences its chemical behavior and biological activity .